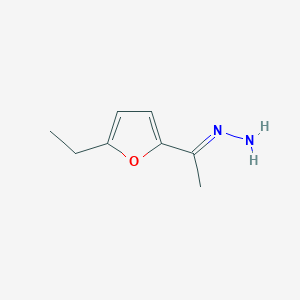![molecular formula C10H7F2NO5 B12854824 2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854824.png)
2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with difluoromethoxy-substituted benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as samarium triflate or copper(I) iodide may be employed to facilitate the cyclization reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxy group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Wirkmechanismus
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as carboxy and hydroxy allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid
Uniqueness
2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C10H7F2NO5 |
|---|---|
Molekulargewicht |
259.16 g/mol |
IUPAC-Name |
2-[6-(difluoromethoxy)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7F2NO5/c11-10(12)17-4-1-2-5-6(3-4)18-8(13-5)7(14)9(15)16/h1-3,7,10,14H,(H,15,16) |
InChI-Schlüssel |
TXAWUSPFZMPLQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OC(F)F)OC(=N2)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


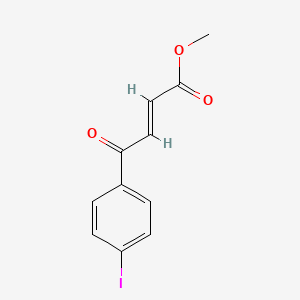
![4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B12854746.png)
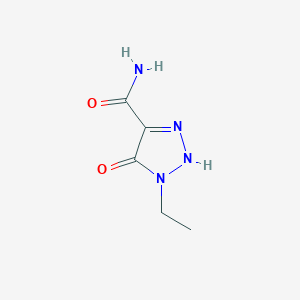

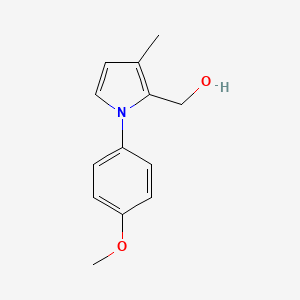

![(1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol](/img/structure/B12854778.png)
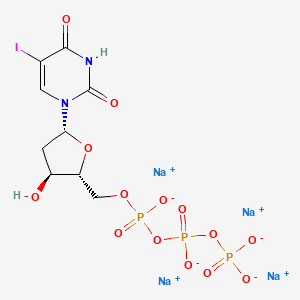

![N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine](/img/structure/B12854795.png)
![tert-Butyl (1S,5S)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12854809.png)
![2-Bromo-7-methoxybenzo[d]oxazole](/img/structure/B12854819.png)
![1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12854828.png)
